2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and an acetamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the reaction of 4-fluoroaniline with 4-(pyrrolidin-1-yl)phenethylamine under specific conditions. The reaction is often carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide linkage. The reaction conditions usually include:
- Temperature: 60-80°C
- Solvent: Anhydrous ethanol or methanol
- Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include:
Receptor Binding: Interaction with G-protein coupled receptors or ion channels
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
- 2-(4-bromophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
- 2-(4-methylphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with specific biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c21-18-7-3-17(4-8-18)15-20(24)22-12-11-16-5-9-19(10-6-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNMISMTUJQHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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